4'-Bromo-4-chlorobutyrophenone
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves halogenation reactions and coupling processes. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized through the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine . This method could potentially be adapted for the synthesis of 4'-Bromo-4-chlorobutyrophenone by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds is characterized by the positions of the halogen substituents, which can influence the overall geometry and electronic properties of the molecule. For example, in a related compound, the chlorophenyl rings were inclined at about 60° to the naphthoquinone ring system, and the conformation was adjusted to reduce electronic repulsion . Such structural details are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
The reactivity of halogenated butyrophenones can be explored through various chemical reactions. The Suzuki cross-coupling reaction is one such method used to synthesize derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate with moderate to good yields . These reactions are important for creating a diverse array of compounds with potential applications in different fields.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated butyrophenones can be investigated using spectroscopic techniques and computational methods. For example, the FT-IR and FT-Raman spectra of 4-chloro-2-bromoacetophenone were recorded and analyzed using Hartree-Fock and density functional methods to determine the vibrational frequencies and geometric parameters of the molecule . Such studies provide insights into the influence of halogen substituents on the properties of the compound.
Scientific Research Applications
Synthesis and Material Properties
- 4'-Bromo-4-chlorobutyrophenone derivatives are synthesized for various applications. In one study, 2-bromo-4-chlorophenyl-2-bromobutanoate was created through reactions involving 2-bromo-4-chlorophenol and 2-bromobutanoyl bromide. This study highlighted the synthesis of various derivatives and explored their electronic and non-linear optical properties, indicating potential applications in material science and electronics (Nazeer et al., 2020).
Biological and Chemical Studies
- Bromoacetophenone analogs have been examined for their DNA cleaving activities. These compounds, particularly when conjugated with pyrrolecarboxatmid, show sequence-selective DNA cleaving activity, making them potential tools in genetic engineering and molecular biology (Jeon & Wender, 2001).
- The compound's derivatives have also been utilized in synthetic organic chemistry. For instance, enantiomerically pure diarylethanes were synthesized starting from a derivative of 4'-Bromo-4-chlorobutyrophenone, indicating its utility in producing optically active compounds, which are important in fields like pharmaceuticals (Zhang et al., 2014).
Spectroscopy and Physical Analysis
- The physicochemical properties of 4-Bromoacetophenone, a closely related compound, have been characterized through various methods such as X-ray diffraction, differential scanning calorimetry, thermogravimetric analysis, and spectroscopy. This study provided insights into the effects of biofield energy treatment on the physical, thermal, and spectral properties of the compound, suggesting potential applications in materials science (Trivedi et al., 2015).
- Vibrational frequencies and spectroscopic properties of 2-Bromo-4-chloroacetophenone were studied using various computational methods, shedding light on its molecular structure and reactivity. Such studies are crucial for understanding the molecular behavior and potential applications in various fields (Panicker et al., 2009).
Safety And Hazards
This chemical is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, and using it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to rinse immediately with plenty of water .
properties
IUPAC Name |
1-(4-bromophenyl)-4-chlorobutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKPUMBLABGUCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196558 | |
Record name | 4'-Bromo-4-chlorobutyrophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-4-chlorobutyrophenone | |
CAS RN |
4559-96-0 | |
Record name | 1-(4-Bromophenyl)-4-chloro-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4559-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Bromo-4-chlorobutyrophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004559960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Bromo-4-chlorobutyrophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-bromo-4-chlorobutyrophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4'-BROMO-4-CHLOROBUTYROPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D2RTW7CSC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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